Alkenes, C10-13
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Overview
Description
Alkenes, C10-13, are a class of unsaturated hydrocarbons containing carbon-to-carbon double bonds. These compounds are characterized by having carbon chain lengths ranging from ten to thirteen atoms. Alkenes are known for their reactivity due to the presence of the double bond, which makes them valuable intermediates in various chemical processes.
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize alkenes is by dehydrating alcohols.
Dehydrohalogenation of Alkyl Halides: Alkenes can also be prepared by heating alkyl halides with alcoholic potassium hydroxide.
Industrial Production Methods:
Cracking of Petroleum: Industrially, alkenes are produced through the cracking of long-chain hydrocarbons found in petroleum.
Types of Reactions:
Addition Reactions: Alkenes readily undergo addition reactions where atoms or groups of atoms are added to the carbon atoms of the double bond.
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds.
Polymerization: Alkenes can undergo polymerization to form long-chain polymers.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a solvent like carbon tetrachloride.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as nickel or platinum.
Oxidation: Potassium permanganate or ozone for oxidative cleavage.
Major Products:
Halogenated Alkenes: From halogenation reactions.
Alcohols: From hydration reactions.
Polymers: From polymerization reactions.
Scientific Research Applications
Alkenes, C10-13, have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in organic synthesis and in the production of various chemicals.
Biology: Serve as model compounds in studying enzyme-catalyzed reactions involving double bonds.
Medicine: Utilized in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Employed in the manufacture of plastics, lubricants, and other materials
Mechanism of Action
The reactivity of alkenes, C10-13, is primarily due to the presence of the carbon-to-carbon double bond. This double bond is a region of high electron density, making it susceptible to attack by electrophiles. The mechanism of action typically involves the formation of a carbocation intermediate, followed by the addition of nucleophiles or other electrophiles to the double bond .
Comparison with Similar Compounds
Ethene (Ethylene): The simplest alkene with a two-carbon chain.
Propene (Propylene): A three-carbon alkene.
Butene: A four-carbon alkene with isomers based on the position of the double bond
Uniqueness: Alkenes, C10-13, are unique due to their longer carbon chain lengths, which impart different physical and chemical properties compared to shorter alkenes. These properties make them suitable for specific industrial applications, such as in the production of lubricants and plasticizers .
Properties
CAS No. |
85535-87-1 |
---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 |
InChI Key |
SDTYFWAQLSIEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC |
Origin of Product |
United States |
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